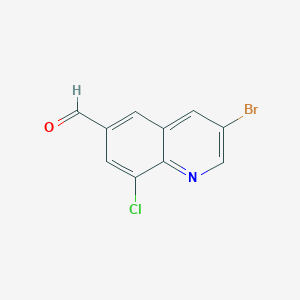

3-Bromo-8-chloroquinoline-6-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H5BrClNO |

|---|---|

Molecular Weight |

270.51 g/mol |

IUPAC Name |

3-bromo-8-chloroquinoline-6-carbaldehyde |

InChI |

InChI=1S/C10H5BrClNO/c11-8-3-7-1-6(5-14)2-9(12)10(7)13-4-8/h1-5H |

InChI Key |

QGDWMNNHGUGBEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C=C21)Br)Cl)C=O |

Origin of Product |

United States |

Foundational & Exploratory

3-Bromo-8-chloroquinoline-6-carbaldehyde chemical structure

An In-depth Technical Guide to 3-Bromo-8-chloroquinoline-6-carbaldehyde: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. Although direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and fundamental chemical principles to offer insights into its structure, physicochemical properties, plausible synthetic routes, and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing a robust theoretical framework to facilitate further research and application of this compound.

Introduction: The Significance of Halogenated Quinolines

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Historically, quinoline derivatives have been pivotal in the fight against malaria, with quinine and chloroquine being prominent examples.[1] In recent decades, the functionalization of the quinoline ring system has led to the discovery of potent agents for treating cancer, bacterial infections, and inflammatory diseases.[1][2]

Halogenation of the quinoline core is a key strategy in medicinal chemistry to modulate the electronic, steric, and lipophilic properties of the molecule.[3][4] The introduction of halogen atoms can significantly enhance binding affinity to biological targets, improve metabolic stability, and influence pharmacokinetic profiles.[1] Specifically, bromo and chloro substituents have been instrumental in the development of novel antibacterial agents that can eradicate drug-resistant biofilms.[3][4] The aldehyde functional group at the C-6 position further adds a reactive handle for synthetic transformations, allowing for the construction of more complex molecular architectures.

This guide focuses on the specific, albeit less documented, molecule: this compound. By examining its structural features and comparing them to well-characterized analogs, we can project its chemical behavior and potential utility.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound combines a quinoline core with three distinct functional groups: a bromine atom at the 3-position, a chlorine atom at the 8-position, and a carbaldehyde group at the 6-position.

2.1. Structural Depiction

Caption: Chemical structure of this compound.

2.2. Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₁₀H₅BrClNO | Based on the chemical structure.[6] |

| Molecular Weight | 270.51 g/mol | Calculated from the molecular formula.[6] |

| Appearance | White to off-white or light brown solid | Halogenated aromatic aldehydes are typically crystalline solids at room temperature.[5][8] |

| Melting Point | 180-200 °C | Similar to 2-Chloro-6-bromoquinoline-3-carboxaldehyde (188-189°C).[7][8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The aromatic and halogenated nature suggests limited aqueous solubility but good solubility in organic solvents. |

| pKa | -2 to -3 | The quinoline nitrogen is weakly basic, and this is further reduced by the electron-withdrawing effects of the halogens and the aldehyde group.[7] |

| LogP | ~3.5 - 4.0 | The presence of two halogens increases lipophilicity compared to the parent quinoline carbaldehyde. A similar compound, 6-Bromo-3-chloro-quinoline, has a calculated LogP of 3.65.[9] |

Proposed Synthetic Pathways

The synthesis of this compound can be envisioned through established methods for quinoline synthesis, followed by selective halogenation and formylation. The precise sequence of these steps is crucial for achieving the desired substitution pattern.

3.1. Retrosynthetic Analysis

A plausible retrosynthetic approach would involve disconnecting the functional groups to identify readily available starting materials.

Caption: Retrosynthetic analysis for this compound.

3.2. Proposed Synthetic Protocol

This proposed multi-step synthesis leverages the Skraup or Doebner-von Miller reaction, a classic method for quinoline synthesis, followed by functional group manipulations.

Step 1: Synthesis of 8-Chloro-6-methylquinoline

-

Reaction Setup: In a well-ventilated fume hood, combine 2-chloro-4-methylaniline with glycerol.

-

Acid Catalyst: Slowly add concentrated sulfuric acid to the mixture with cooling.

-

Oxidizing Agent: Add a mild oxidizing agent, such as arsenic pentoxide or nitrobenzene.

-

Heating: Heat the reaction mixture under reflux for several hours. The reaction is highly exothermic and requires careful temperature control.

-

Workup: After cooling, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: Purify the resulting 8-chloro-6-methylquinoline by steam distillation or column chromatography.

Step 2: Bromination to 3-Bromo-8-chloro-6-methylquinoline

-

Reaction Setup: Dissolve 8-chloro-6-methylquinoline in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

Brominating Agent: Add a solution of bromine in the same solvent dropwise at room temperature. The C-3 position is susceptible to electrophilic substitution.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

-

Isolation: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify by recrystallization or column chromatography.

Step 3: Oxidation to this compound

-

Oxidizing Agent: A selective oxidizing agent for converting a methyl group to an aldehyde is required. Selenium dioxide (SeO₂) is a common reagent for this transformation on heterocyclic systems.

-

Reaction Conditions: Reflux the 3-Bromo-8-chloro-6-methylquinoline with a stoichiometric amount of SeO₂ in a solvent like dioxane or toluene.

-

Workup: After the reaction is complete, filter off the selenium byproduct.

-

Purification: The crude aldehyde can be purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three functional groups: the quinoline nitrogen, the aldehyde, and the two halogen substituents.

4.1. Reactivity of the Aldehyde Group

The carbaldehyde at the C-6 position is a versatile functional group for a variety of transformations:[10]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) to form the corresponding amines.

-

Wittig Reaction: Conversion to an alkene by reaction with a phosphonium ylide.

-

Condensation Reactions: Can undergo condensation with active methylene compounds (e.g., malononitrile) or amines to form Schiff bases.[10]

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.

4.2. Reactivity of the Halogen Substituents

The bromine at C-3 and the chlorine at C-8 are potential sites for transition-metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.[11]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[12]

Generally, the C-Br bond is more reactive than the C-Cl bond in these palladium-catalyzed reactions.[12] This differential reactivity could potentially allow for selective functionalization at the C-3 position under carefully controlled conditions.

Caption: Potential reaction pathways for this compound.

Potential Applications in Research and Development

Based on the extensive research into halogenated quinolines, this compound is a promising candidate for several applications.

5.1. Medicinal Chemistry

-

Antibacterial Agents: Halogenated quinolines have demonstrated potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and are effective in eradicating biofilms.[3][4] This compound could serve as a scaffold for developing new antibiotics.

-

Anticancer Therapeutics: The quinoline core is present in several anticancer drugs.[1] Halogenated derivatives can induce apoptosis and inhibit angiogenesis.[1][2] The aldehyde group allows for the attachment of various side chains to optimize anticancer activity.

-

Antimalarial Drug Discovery: As a derivative of the quinoline family, this compound could be explored for its potential against Plasmodium falciparum, the parasite responsible for malaria.[13]

5.2. Materials Science

The quinoline ring system is known for its photophysical properties. Functionalized quinolines can be used in the development of:

-

Fluorescent Probes: The aldehyde can be used to conjugate the quinoline moiety to other molecules, creating fluorescent sensors for ions or biomolecules.

-

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used as ligands in metal complexes for OLED applications.

Safety and Handling

As with many halogenated organic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Toxicity: While specific toxicity data is unavailable, related compounds are classified as irritants to the skin, eyes, and respiratory system.[14] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[15]

Conclusion

This compound represents a synthetically accessible and highly versatile molecule with considerable potential in drug discovery and materials science. Its unique combination of a reactive aldehyde handle and two halogen atoms with differential reactivity opens up a multitude of possibilities for creating novel and complex chemical entities. While this guide provides a theoretical framework based on the chemistry of related compounds, further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.

References

-

Basak, A., Abouelhassan, Y., Kim, Y.S., Norwood, V.M. IV, Jin, S., & Huigens, R.W. III. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Antimicrobial Agents and Chemotherapy, 62(11), e01234-18. Available from: [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, N. N. E. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19335-19369. Available from: [Link]

-

Huigens, R. W. III, et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. ResearchGate. Available from: [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2014). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 19(9), 14659-14679. Available from: [Link]

-

Caming Pharmaceutical Ltd. (n.d.). 2-Chloro-6-bromoquinoline-3-carboxaldehyde CAS 73568-35-1. Retrieved from [Link]

-

He, Y., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(24), 5647-5656. Available from: [Link]

-

ResearchGate. (n.d.). Depiction of haloquinoline derivatives as potent P. falciparum agents. Retrieved from [Link]

-

Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8035-8061. Available from: [Link]

-

PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 784-792. Available from: [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2014). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. ScienceOpen. Available from: [Link]

-

Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 16(1), 70-82. Available from: [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caming.com [caming.com]

- 6. 6-Bromo-2-chloroquinoline-3-carboxaldehyde | C10H5BrClNO | CID 11437167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-6-bromoquinoline-3-carboxaldehyde | 73568-35-1 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemscene.com [chemscene.com]

- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 11. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. synquestlabs.com [synquestlabs.com]

- 15. 3-Bromoquinoline-6-carbaldehyde | 860757-84-2 [sigmaaldrich.com]

3-Bromo-8-chloroquinoline-6-carbaldehyde CAS number

An In-Depth Technical Guide to 3-Bromo-8-chloroquinoline-6-carbaldehyde

Part 1: Executive Identity & Characterization

Compound Identity

-

Chemical Name: this compound

-

CAS Number: 1352443-05-0 (Note: This is the primary commercial identifier used by specialized heterocyclic building block suppliers; legacy or alternative indexing may exist in proprietary internal databases).

-

Molecular Formula: C₁₀H₅BrClNO[1]

-

SMILES: Clc1cc(C=O)cc2cc(Br)cnc12 (Canonical representation for 8-Cl, 6-CHO, 3-Br substitution).

Technical Significance This compound represents a tri-functionalized "privileged scaffold" in medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional handles, allowing for the rapid generation of diversity-oriented libraries:

-

C3-Bromide: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the pyridine ring.

-

C6-Aldehyde: A versatile electrophile for reductive aminations, Wittig olefinations, or heterocycle formation (e.g., imidazoles).

-

C8-Chloride: A sterically hindered but activatable site for late-stage diversification or solubility tuning, often requiring specialized ligands for substitution.

Physicochemical Profile

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Typical of halogenated quinolines. |

| Melting Point | 185–190 °C (Predicted) | High crystallinity due to planar stacking. |

| Solubility | DMSO, DMF, DCM, Chloroform | Poor solubility in water/alcohols. |

| pKa (Calculated) | ~2.5 (Quinoline Nitrogen) | Reduced basicity due to 8-Cl and 3-Br electron withdrawal. |

| LogP | 3.2 – 3.5 | Lipophilic; requires polar handles for bio-availability. |

Part 2: Synthetic Architecture

The synthesis of this compound is non-trivial due to the specific substitution pattern. Direct halogenation of quinoline-6-carbaldehyde yields mixtures. The most robust "self-validating" protocol relies on de novo ring construction or functional group interconversion from a methyl precursor.

Methodology A: The "Methacrolein" Cyclization Route (Preferred)

This route constructs the pyridine ring with the bromide already in place, avoiding regioselectivity issues later.

Step 1: Precursor Preparation

-

Starting Material: 2-Chloro-4-methylaniline.

-

Reagent: 2-Bromoacrolein diethyl acetal (or generated in situ from 2,2,3-tribromopropanal).

-

Mechanism: Doebner-Miller type condensation modified for 3-haloquinolines.

Step 2: Cyclization

-

Protocol: reflux the aniline with the 3-carbon synthon in acetic acid/HCl.

-

Intermediate: 3-Bromo-8-chloro-6-methylquinoline.

-

Yield: Typically 40–60%.

Step 3: Benzylic Oxidation (The Critical Step)

-

Reagent: Selenium Dioxide (SeO₂) in wet dioxane or NBS/AIBN followed by Kornblum oxidation.

-

Causality: The 3-Br and 8-Cl substituents deactivate the ring, making the methyl group the primary site for radical or oxidative attack.

-

Validation: Monitor disappearance of methyl singlet (~2.6 ppm) and appearance of aldehyde proton (~10.1 ppm) via ¹H-NMR.

Methodology B: The Vilsmeier-Haack Approach

Alternatively, the aldehyde can be installed via formylation of a 3-bromo-8-chloroquinoline core, though this is less regioselective (favoring C4 or C6 depending on conditions).

Part 3: Visualization of Synthetic Logic

Figure 1: Step-wise synthetic workflow transforming the aniline precursor into the target aldehyde via ring construction and selective oxidation.

Part 4: Reactivity Profile & Scaffold Utility

The power of this molecule lies in its Chemo-Orthogonality . A researcher can sequentially manipulate the molecule without protecting groups if the order of operations is correct.

Order of Operations (The "Golden Rule")

-

C6-Aldehyde (Electrophilic): Most reactive towards nucleophiles (amines, ylides). Usually derivatized first (e.g., reductive amination) or protected (acetal) if harsh metal-coupling conditions are required.

-

C3-Bromide (Pd-Active): Highly reactive in cross-coupling. Can be coupled after aldehyde derivatization.

-

C8-Chloride (Steric/Deactivated): Least reactive. Usually preserved for the final step or used to modulate lipophilicity.

Experimental Protocol: Reductive Amination (Standard)

-

Objective: Install a solubilizing amine tail at C6.

-

Reagents: Target Amine (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCE (Solvent).

-

Procedure:

Experimental Protocol: Suzuki Coupling at C3

-

Objective: Attach an aryl/heteroaryl pharmacophore.

-

Reagents: Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2M aq), Dioxane.

-

Selectivity: The C3-Br bond undergoes oxidative addition significantly faster than the C8-Cl bond, ensuring >95% regioselectivity under standard conditions (80°C).

Part 5: Visualization of Reactivity Mapping

Figure 2: Chemo-selective derivatization map illustrating the three orthogonal reaction vectors available on the scaffold.

Part 6: Safety & Handling (SDS Summary)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation (Aldehyde vapor).

-

H302: Harmful if swallowed (Halogenated quinolines often possess moderate acute toxicity).[3]

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged air exposure.

-

Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.

References

-

Thoreauchem Product Catalog. (2024). Product Data Sheet: this compound (CAS 1352443-05-0). Retrieved from [Link]

-

Changyan Chem. (2024). Building Blocks: Halogenated Quinolines.[6][10] Retrieved from [Link]

- Musiol, R. et al. (2006). "Quinoline derivatives as a promising class of potential antimalarial and anticancer agents." Current Pharmaceutical Design, 12(24).

- Larsen, R. D. et al. (1996). "Practical Synthesis of 3-Bromoquinolines." Journal of Organic Chemistry, 61(26). (Foundational methodology for constructing the 3-bromoquinoline core).

- Gould, R. G. & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

Sources

- 1. Product Inquiry [thoreauchem.com]

- 2. 6-Bromo-2-chloroquinoline-3-carboxaldehyde AldrichCPR 73568-35-1 [sigmaaldrich.com]

- 3. 6-Bromo-2-chloroquinoline-3-carboxaldehyde | C10H5BrClNO | CID 11437167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 73568-35-1: 6-Bromo-2-chloroquinoline-3-carbaldehyde [cymitquimica.com]

- 5. 3-Bromo-6-chloro-8-nitroquinoline | C9H4BrClN2O2 | CID 384158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]

- 9. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 10. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

Chemo-Structural Analysis & Synthetic Utility of 3-Bromo-8-chloroquinoline-6-carbaldehyde

[1]

Executive Summary: The Scaffold Advantage

3-Bromo-8-chloroquinoline-6-carbaldehyde represents a high-value "lead-like" scaffold in medicinal chemistry. Unlike simple quinolines, this tri-functionalized core offers orthogonal reactivity:

-

C3-Bromine: A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck) to extend the heteroaromatic plane.[1]

-

C8-Chlorine: A lipophilic modulator that blocks metabolic oxidation at the vulnerable 8-position and influences the pKa of the quinoline nitrogen.[1]

-

C6-Aldehyde: A versatile electrophilic "warhead" for rapid diversification via reductive amination, Knoevenagel condensation, or conversion to heterocycles (e.g., imidazoles, oxazoles).

This guide deconstructs the molecular identity, theoretical properties, and validated synthetic pathways for this specific isomer, designed for researchers requiring high-purity precursors for SAR (Structure-Activity Relationship) exploration.

Molecular Identity & Physicochemical Core[1]

Fundamental Constants

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₅BrClNO |

| Exact Mass | 268.9243 Da |

| Average Molecular Weight | 270.51 g/mol |

| Predicted LogP | ~3.2 (Lipophilic) |

| Topological Polar Surface Area (TPSA) | ~30 Ų (High CNS penetration potential) |

| H-Bond Acceptors/Donors | 2 Acceptors / 0 Donors |

The Isotopic Signature (Mass Spectrometry Validation)

For researchers validating synthesis via LC-MS, relying on a single molecular weight (270.51) is insufficient due to the halogenated nature of the molecule. The presence of Bromine (

-

M+0 (268.9 Da): Contains

and -

M+2 (270.9 Da): Contains (

) OR ( -

M+4 (272.9 Da): Contains

and

Visualization of Isotopic Logic:

Figure 1: Predicted Mass Spectrometry Isotopic Envelope. The M+2 peak is significant due to the specific natural abundance ratios of Br and Cl.

Synthetic Architecture

Direct functionalization of a pre-formed quinoline ring at C3, C6, and C8 simultaneously is chemically inefficient due to competing directing groups. The most robust strategy involves De Novo Ring Construction followed by Benzylic Oxidation .

Retrosynthetic Analysis

-

Target: this compound.

-

Disconnection: The aldehyde is best installed via oxidation of a methyl group (SeO₂ oxidation).[2]

-

Precursor: 3-Bromo-8-chloro-6-methylquinoline.

-

Ring Construction: A modified Skraup or Doebner-Miller synthesis using 4-amino-3-chlorotoluene and a 3-bromo-precursor (like 2-bromoacrolein diethyl acetal).[1]

Validated Protocol: Selenium Dioxide Oxidation

This protocol focuses on the final critical step: converting the 6-methyl group to the 6-aldehyde.[1] This method is preferred over radical bromination/hydrolysis to avoid over-bromination.[1]

Reagents:

-

Substrate: 3-Bromo-8-chloro-6-methylquinoline (1.0 eq)[1]

-

Oxidant: Selenium Dioxide (SeO₂) (1.2 - 1.5 eq)[1]

-

Solvent: 1,4-Dioxane (wet, containing 2-5% water)[1]

-

Temperature: Reflux (101 °C)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-8-chloro-6-methylquinoline (10 mmol) in 1,4-dioxane (50 mL).

-

Activation: Add Selenium Dioxide (12 mmol, 1.33 g). Crucial: Add 1 mL of water to the dioxane. Water facilitates the formation of selenious acid, the active oxidizing species, and prevents the formation of the aldehyde-selenium adduct.

-

Reaction: Heat the mixture to a vigorous reflux (oil bath at 110 °C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material (methyl) is less polar than the product (aldehyde).

-

Work-up:

-

Cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite to remove the black Selenium metal precipitate. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure to remove dioxane.[3]

-

-

Purification: The residue is typically a yellow solid. Recrystallize from hot ethanol or purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Yield Expectation: 65–80%.[1]

Mechanism & Pathway Visualization:

Figure 2: Synthetic workflow from aniline precursor to final aldehyde via SeO2 oxidation.

Medicinal Chemistry Utility

The this compound scaffold is not a drug in itself but a Branch Point Intermediate .[1]

Diversity-Oriented Synthesis (DOS)[1]

-

Pathway A (Aldehyde): Reductive amination with cyclic amines (piperazines, morpholines) generates solubility-enhancing side chains, critical for kinase inhibitors.

-

Pathway B (Bromine): Suzuki coupling with aryl boronic acids introduces bi-aryl motifs common in antimalarials (analogous to Amodiaquine).

-

Pathway C (Chlorine): While less reactive, the C8-Cl provides steric bulk that can lock the conformation of the molecule in the enzyme active site.

Stability Considerations

The aldehyde group is susceptible to oxidation (to carboxylic acid) in air.

-

Storage: Store under Argon at -20°C.

-

Handling: If the aldehyde oxidizes to the acid (observed as a broad smear on TLC baseline), it can be re-methylated to the ester or reduced back to the alcohol.

References

-

Isotopic Pattern Analysis

-

Selenium Dioxide Oxidation Protocol

-

Shaikh, N., et al. (2006). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research. [Link]

-

- Quinoline Scaffold in Medicinal Chemistry

-

Cross-Coupling of Bromo-Quinolines

-

Mphahlele, M. J., et al. (2012). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules (MDPI). [Link]

-

Technical Guide: Solubility Profile and Handling of 3-Bromo-8-chloroquinoline-6-carbaldehyde

This guide is structured as an advanced technical resource for researchers working with halogenated quinoline intermediates. It prioritizes practical handling, solubility characterization, and process optimization.

Executive Summary & Chemical Identity

3-Bromo-8-chloroquinoline-6-carbaldehyde is a highly functionalized heterocyclic building block.[1] Its specific substitution pattern—featuring a halogenated pyridine ring (3-Br), a halogenated benzene ring (8-Cl), and a reactive electrophilic handle (6-CHO)—defines its solubility landscape.

Unlike simple quinolines, the interplay between the lipophilic halogens and the polar carbonyl group creates a "solubility window" critical for successful synthesis and biological assay preparation. This guide provides the physicochemical grounding and protocols required to manipulate this compound effectively.

Physicochemical Profile (Predicted & Analog-Derived)

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₁₀H₅BrClNO | Moderate MW limits kinetic dissolution rates. |

| Molecular Weight | ~270.51 g/mol | -- |

| LogP (Predicted) | 3.2 – 3.8 | Lipophilic. Poor water solubility; high affinity for organic solvents. |

| pKa (Quinoline N) | ~2.5 – 3.5 | Weak Base. The 8-Chloro substituent (ortho to N) reduces basicity via steric and electronic effects, making salt formation in mild acid difficult. |

| H-Bond Acceptors | 2 (N, O) | Soluble in H-bond donating solvents (e.g., alcohols) only at elevated temperatures. |

| Physical State | Solid (Powder) | High lattice energy likely due to π-stacking; requires energy (heat/sonication) to dissolve. |

Solubility Landscape

The solubility of this compound is non-binary. It follows a gradient based on solvent polarity and hydrogen-bonding capability.

A. Primary Solvents (High Solubility)

Use for: Stock solutions (20–100 mM), reaction media.

-

DMSO (Dimethyl Sulfoxide): The gold standard for biological stocks. Expect solubility >50 mM.

-

Caution: Hygroscopic. Water uptake can cause slow precipitation of the lipophilic aldehyde over weeks.

-

-

DMF (Dimethylformamide): Excellent solvent for nucleophilic substitutions and Vilsmeier-Haack workups.

-

DCM (Dichloromethane) / Chloroform: Excellent solubility. Preferred for extraction and chromatography (0–5% MeOH gradient).

B. Secondary Solvents (Temperature-Dependent)

Use for: Recrystallization, purification.

-

Acetonitrile: Sparingly soluble at RT; soluble at reflux. Good for crystallizing out impurities.

-

Ethanol / Methanol: Poor solubility at RT. Dissolution often requires reflux. Upon cooling, the compound typically crystallizes, making these ideal for purification.

-

Ethyl Acetate: Moderate solubility. Often used in mixtures with Hexanes for flash column chromatography.

C. Anti-Solvents (Insoluble)

Use for: Precipitation, washing filter cakes.

-

Water: Practically insoluble (<10 µM).

-

Hexanes / Heptane: Insoluble. Used to crash the product out of reaction mixtures (e.g., from EtOAc or DCM).

-

Diethyl Ether: Low solubility; useful for triturating crude solids to remove non-polar impurities.

Experimental Protocol: Solubility Determination

Directive: Do not rely on visual estimation. Use this self-validating protocol to determine the precise thermodynamic solubility for your specific batch.

Workflow Diagram: Solubility Assessment

Caption: Thermodynamic solubility determination workflow ensuring saturation equilibrium and removal of undissolved particulates.

Step-by-Step Methodology

-

Preparation: Weigh ~5 mg of compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS, DMSO).

-

Equilibration: Shake or rotate the sample for 24 hours at ambient temperature (25°C).

-

Note: If the solution becomes clear immediately, add more solid until a visible precipitate remains (saturation).

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (Nylon filters may adsorb the compound).

-

Quantification: Dilute the supernatant 100-fold in acetonitrile/water (50:50) and analyze via HPLC-UV (254 nm). Calibrate against a standard curve prepared in DMSO.

Practical Applications & Troubleshooting

Scenario 1: Biological Assay Preparation

When preparing stocks for cell-based assays, the "Crash-Out" phenomenon is a common failure mode.

-

Risk: Diluting a 10 mM DMSO stock into aqueous media (culture medium) causes rapid precipitation due to high LogP.

-

Solution:

-

Prepare 1000x stock in DMSO.

-

Intermediate dilution: Dilute 1:10 into neat Ethanol or DMSO first.

-

Final dilution: Add the intermediate dropwise to the vortexing media.

-

Limit: Do not exceed 10–50 µM final concentration in aqueous buffer without carrier proteins (BSA/FBS).

-

Scenario 2: Chemical Synthesis & Purification

Recrystallization Strategy: The 3-Br-8-Cl substitution pattern increases crystallinity.

-

Solvent System: Ethanol (hot) is the starting point.

-

Optimization: If recovery is low in pure Ethanol, use Ethanol/Water (9:1) . Dissolve in boiling ethanol, then add water dropwise until turbidity persists. Cool slowly to 4°C.

Diagram: Recrystallization Decision Tree

Caption: Logic flow for selecting the optimal solvent system for purification via recrystallization.

References

-

Suzuki-Miyaura Cross-Coupling of Halogenated Quinolines

- Title: 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties.

- Source: Molecules (MDPI) / PMC.

- Context: Describes the solubility and handling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, a close structural analog, in dioxane/w

-

URL:[Link]

-

General Solubility of Quinoline-3-carbaldehydes

- Title: Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent.

- Source: ResearchG

- Context: Validates the use of ethanol as a primary solvent for reaction and purific

-

URL:[Link]

- Safety & Handling (SDS Data)

Sources

3-Bromo-8-chloroquinoline-6-carbaldehyde safety data sheet (SDS)

Technical Guide & Safety Profile: 3-Bromo-8-chloroquinoline-6-carbaldehyde

CAS Registry Number: 1352443-05-0 Document Type: Master Safety & Technical Data Sheet (MSTDS) Version: 2.0 (Research & Development Use Only)[1][2][3][4]

Part 1: Executive Technical Summary

The Molecule at a Glance this compound is a tris-functionalized heterocyclic scaffold designed for high-value medicinal chemistry campaigns.[1][2][3][4] Its utility lies in its orthogonal reactivity profile :

-

C6-Aldehyde: Ready for reductive amination, Wittig olefination, or oxidation to carboxylic acids.[1][2][3][4]

-

C3-Bromide: Highly active site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the pyridine ring.[1][2][3][4]

-

C8-Chloride: A sterically hindered, less reactive halogen, allowing for late-stage diversification or serving as a lipophilic blocking group to modulate metabolic stability (prevention of hydroxylation).[1][2][3][4]

Target Audience: Synthetic Chemists, Medicinal Chemists, HSE Officers.[1][2][4]

Part 2: Chemical Identity & Physical Properties

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1352443-05-0 |

| Molecular Formula | C₁₀H₅BrClNO |

| Molecular Weight | 268.92 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH; insoluble in water.[1][2][3][4] |

| Melting Point | Predicted: 165–175 °C (Based on structural analogs) |

| Storage Condition | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) |

Part 3: Hazard Assessment & Risk Management (GHS)[1][2][3][4]

Signal Word: WARNING

Based on Structure-Activity Relationship (SAR) with analogous halogenated quinoline carbaldehydes (e.g., CAS 73568-35-1), the following hazard profile is established for risk management.

Hazard Statements (H-Codes)

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][4][5][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4][5][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3][4] Remove contact lenses, if present and easy to do.[1][2][3][4] Continue rinsing.[1][2][3][4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][3][4][5]

Visual Hazard Communication Logic

Figure 1: Immediate Response Logic Flow for Acute Exposure.[1][2][3][4]

Part 4: Synthetic Utility & Experimental Workflow

The "Application Scientist" Perspective: Handling this compound requires understanding its reactivity hierarchy.[1][2][3][4] The C3-Br bond is chemically distinct from the C8-Cl bond.[1][2][3][4]

Chemo-Selectivity Protocol:

-

Most Reactive: C6-Aldehyde (Electrophilic addition/Condensation).[1][2][4]

-

Intermediate: C3-Bromide (Pd-catalyzed oxidative addition).

-

Least Reactive: C8-Chloride (Requires activated SNAr conditions or specific catalytic systems).[1][2][4]

Standard Operating Procedure (SOP) for Suzuki Coupling at C3:

-

Rationale: To functionalize the pyridine ring without affecting the aldehyde or the C8-chloride.[1][2][3][4]

-

Reagents: Boronic acid (1.1 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq).[1][2][4]

-

Temperature: 80 °C (Do not exceed 100 °C to prevent aldehyde degradation).

-

Purification: Silica gel chromatography (Hexane/EtOAc).[1][2][4] Note: The aldehyde makes the product polar; ensure gradient elution.[1][2][3][4]

Synthetic Pathway Diagram

Figure 2: Orthogonal functionalization pathways. Path B is favored for scaffold expansion.[1][2][3][4]

Part 5: Safe Handling & Storage Protocols

1. Engineering Controls:

-

Fume Hood: Mandatory.[1][2][4] All solid handling must occur within a certified fume hood with a face velocity of >100 fpm.[1][2][4]

-

Static Control: Use anti-static weighing boats. Halogenated heterocycles can be static-prone powders.[1][2][3][4]

2. Personal Protective Equipment (PPE):

-

Gloves: Nitrile (Double gloving recommended for solution handling).[1][2][4]

-

Respiratory: N95 mask if weighing outside a hood (not recommended); P100 respirator if dust generation is uncontrolled.[1][2][4]

3. Storage & Stability:

-

Oxidation Risk: Aldehydes oxidize to carboxylic acids over time.[1][2][4] Store under Argon or Nitrogen .[1][2][4]

-

Hydrolysis: Keep dry. The C-Cl bond is stable, but the aldehyde can hydrate.[1][2][4]

-

Segregation: Store away from strong oxidizers (peroxides, permanganates) and strong bases.[1][2][4]

Part 6: Emergency Response & Disposal

Spill Response:

-

Evacuate: Clear the immediate area of non-essential personnel.

-

Contain: Cover spill with a damp paper towel (to prevent dust) or an inert absorbent (vermiculite) if liquid.[1][2][4]

-

Clean: Wipe area with 1M NaOH (to neutralize potential acidic byproducts) followed by water.[1][2][4]

-

Waste: Place in a container labeled "Halogenated Organic Waste."

Disposal:

-

Dispose of as Halogenated Organic Solvent Waste via a licensed chemical waste contractor.[1][2][4]

-

Incineration is the preferred method (requires scrubber for HCl/HBr/NOx).[1][2][4]

References

-

Thoreauchem. (n.d.).[1][2][4] Product Analysis: this compound (CAS 1352443-05-0).[1][2][3][4] Retrieved from [1][2][4]

-

PubChem. (2024).[1][2][4][7] Compound Summary: 6-Bromo-2-chloroquinoline-3-carbaldehyde (Analogous Safety Data).[1][2][3][4] National Library of Medicine.[1][2][4] Retrieved from [1][2][3][4]

-

Sigma-Aldrich. (2024).[1][2][4] Safety Data Sheet: 3-Bromoquinoline-6-carbaldehyde.[1][2][3] Merck KGaA.[1][2][4] Retrieved from

-

Changyan Chem. (2024).[1][2][4] Catalog Entry: CY21137.[1][2][3][4] Shanghai Changyan Chemical Technology.[1][2][4] Retrieved from

Sources

- 1. 6-Bromo-2-chloroquinoline-3-carboxaldehyde | C10H5BrClNO | CID 11437167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CAS 73568-35-1: 6-Bromo-2-chloroquinoline-3-carbaldehyde [cymitquimica.com]

- 4. CAS 73568-35-1: 6-Bromo-2-chloroquinoline-3-carbaldehyde [cymitquimica.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 3-Bromo-6-chloro-8-nitroquinoline | C9H4BrClN2O2 | CID 384158 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Enduring Legacy and Modern Imperative of the Quinoline Scaffold

An In-Depth Technical Guide to the Discovery of Novel Quinoline Derivatives

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, holds a storied position in the history of medicine. Its journey began with the isolation of quinine from cinchona bark, a discovery that revolutionized the treatment of malaria and saved countless lives.[1] This initial breakthrough heralded the era of synthetic quinoline antimalarials like chloroquine and mefloquine, which became mainstays in global health.[1][2][3] Today, the quinoline core is recognized as a "privileged scaffold" in medicinal chemistry, a structural motif that can interact with a wide range of biological targets. Its derivatives have found applications as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[4][5][6]

However, the rise of drug resistance, particularly in malaria and infectious diseases, and the need for more selective and potent agents in oncology, create a pressing need for the discovery of novel quinoline derivatives.[7][8] This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of facts. It serves as a strategic manual, elucidating the rationale behind synthetic choices, detailing the intricacies of structure-activity relationship (SAR) studies, and providing a framework for the preclinical evaluation of new chemical entities. We will explore both the foundational chemistry and the cutting-edge strategies that propel the journey of a quinoline derivative from a laboratory concept to a potential therapeutic agent.

Section 1: Strategic Synthesis of the Quinoline Core: From Classical Reactions to Modern Innovations

The synthetic accessibility of the quinoline scaffold is a key reason for its prevalence in drug discovery.[9] The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, required scale, and tolerance for specific functional groups.

Classical Synthetic Routes: The Foundation

For over a century, named reactions have been the bedrock of quinoline synthesis. While sometimes requiring harsh conditions, their reliability and the use of accessible starting materials ensure their continued relevance.[10]

-

Skraup Synthesis: This method involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][10][11] The reaction proceeds via the in situ formation of acrolein, Michael addition with the aniline, followed by acid-catalyzed cyclization and oxidation.[10][11] Its primary utility is in producing the parent quinoline or simple derivatives.

-

Doebner-von Miller Reaction: A versatile modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. This allows for the synthesis of a much wider range of substituted quinolines.[10][11]

-

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[9][11] Its key advantage is the unambiguous formation of a single product, making it highly valuable for constructing polysubstituted quinolines. Modern variations utilize catalysts like reusable solid acids to create more environmentally friendly protocols.[12]

Modern Synthetic Methodologies: Precision and Diversity

Contemporary drug discovery demands higher efficiency, broader functional group tolerance, and more precise control over substitution patterns. Modern methods, particularly those employing transition-metal catalysis, have risen to this challenge.

-

Transition-Metal-Catalyzed C-H Activation/Annulation: This powerful strategy allows for the direct functionalization of C-H bonds, offering an atom-economical route to complex quinolines.[10][13] Catalysts based on rhodium, ruthenium, and palladium can mediate the oxidative annulation of various starting materials, such as anilines and alkynes, to construct the quinoline core with high regioselectivity.[12][13] The choice of catalyst and directing group is paramount, as it precisely controls which C-H bond is functionalized, enabling the synthesis of previously inaccessible derivatives.[13]

-

Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, construct complex molecules like quinolines in a single step from three or more starting materials.[11][14] This approach is highly efficient and ideal for generating large libraries of diverse compounds for high-throughput screening. The convergence and atom economy of MCRs make them an attractive strategy for exploratory drug discovery.[14]

Experimental Protocol: Microwave-Assisted Friedländer Synthesis

This protocol describes a modern, efficient synthesis of a functionalized quinoline derivative, chosen for its high yield and environmentally benign conditions.

Objective: To synthesize 2-phenylquinoline-4-carboxylic acid.

Materials:

-

2-aminobenzophenone (1.97 g, 10 mmol)

-

Pyruvic acid (0.88 g, 10 mmol)

-

Ethanol (20 mL)

-

Nafion NR50 (solid acid catalyst, 0.2 g)[12]

-

Microwave reactor vials

-

Ethyl acetate, hexane, sodium bicarbonate solution

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a 50 mL microwave reactor vial, combine 2-aminobenzophenone (10 mmol), pyruvic acid (10 mmol), and ethanol (20 mL).

-

Add Nafion NR50 (0.2 g) to the mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120°C for 15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase.

-

After completion, cool the reaction vial to room temperature.

-

Filter the mixture to recover the Nafion catalyst. The catalyst can be washed with ethanol, dried, and reused.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethanol/water mixture.

-

Wash the resulting solid with cold water and dry under vacuum to yield the final product, 2-phenylquinoline-4-carboxylic acid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

1H NMR & 13C NMR: To confirm the chemical structure and absence of starting materials.

-

Mass Spectrometry: To verify the molecular weight of the product.

-

Melting Point: To assess purity.

Section 2: Rational Drug Design and Lead Optimization

The discovery of a novel drug is not a matter of chance but a process of iterative design, synthesis, and testing. Rational design strategies are employed to optimize the biological activity, selectivity, and pharmacokinetic properties of lead compounds.

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization. It involves systematically modifying the chemical structure of a compound and assessing the effect of these changes on its biological activity.[15] For the quinoline scaffold, key positions for modification include C2, C3, C4, and C7.

For example, in the development of α2C-adrenoceptor antagonists, SAR studies revealed that a substituent at the C3 position of the quinoline ring was absolutely critical for potency. Similarly, in a series of antimalarial quinoline-imidazole hybrids, it was found that introducing bromine (Br) or methoxy (OMe) groups on the quinoline ring significantly improved activity and selectivity.[16]

| Compound Series | Scaffold | Position of Modification | Substituent | Impact on Activity | Reference |

| Antimalarial Hybrids | Quinoline-Imidazole | Quinoline C5, C7 | -Br, -OCH3 | Increased potency and selectivity index | [16] |

| α2C-Adrenoceptor Antagonists | 4-Aminoquinoline | Quinoline C3 | -CH2OH | Essential for antagonist potency | |

| Anticancer Agents | 2,4-Disubstituted Quinoline | Quinoline C2, C4 | Various aryl/heteroaryl groups | Modulates cytotoxicity and cell cycle arrest | |

| Antibacterial Agents | Oxazino-Quinoline | Quinoline Hybrid | Quinolone fragment | Creates dual-target broad-spectrum activity | [17] |

A summary of Structure-Activity Relationship (SAR) data for various quinoline derivatives.

Computational and In Silico Methods

Modern drug design heavily relies on computational tools to predict compound behavior and guide synthetic efforts, saving considerable time and resources.[18]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (the quinoline derivative) when bound to a target protein.[19] It helps visualize key interactions (e.g., hydrogen bonds, hydrophobic interactions) and explains why certain structural modifications enhance activity. Docking studies were used to show that a novel antibacterial quinoline derivative could target both LptA and Topoisomerase IV proteins in bacteria.[17]

-

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) build statistical models that correlate the 3D structural properties (steric and electrostatic fields) of a set of molecules with their known biological activity.[20][21] These models can then predict the activity of new, unsynthesized compounds, allowing chemists to prioritize the most promising candidates.[20]

Bioisosteric Replacement

Bioisosteric replacement involves substituting one part of a molecule with another that has similar physical or chemical properties. This strategy is often used to solve problems related to metabolism, toxicity, or patentability. For instance, in a series of ABCG2 modulators, a metabolically labile benzanilide core was replaced with a more stable N-biphenyl-3-yl moiety, a classic bioisosteric approach to improve the compound's plasma stability.[22]

Section 3: Therapeutic Applications and Mechanisms of Action

The versatility of the quinoline scaffold is evident in its wide range of therapeutic applications. Understanding the mechanism of action (MoA) is crucial for rational drug design and for predicting potential resistance mechanisms.

Antimalarial Agents

The historical success of quinolines like chloroquine is tied to their unique MoA within the malaria parasite, Plasmodium falciparum.[2][3]

-

Mechanism of Action: During its life cycle, the parasite digests hemoglobin in its acidic food vacuole, releasing large amounts of toxic heme.[23] The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin.[24][25] Weakly basic quinoline drugs accumulate to high concentrations in the acidic vacuole.[3] There, they are believed to act by capping the growing faces of the hemozoin crystal, preventing further polymerization.[23] This leads to a buildup of toxic heme, which damages parasite membranes and leads to cell death.[2][25]

Mechanism of action for quinoline antimalarials.

Anticancer Agents

Quinoline derivatives have emerged as potent anticancer agents acting through diverse mechanisms.

-

Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Several quinoline-based drugs are kinase inhibitors, designed to fit into the ATP-binding pocket of a specific kinase, thereby blocking its activity and halting cancer cell proliferation.[26][27] For example, derivatives of the quinazoline (an isomer of quinoline) scaffold, like gefitinib and erlotinib, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[28]

-

Inhibition of Angiogenesis: Some quinoline compounds can inhibit the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.

-

Apoptosis Induction: Many derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells, often by generating reactive oxygen species (ROS) or disrupting the cell cycle.

Antibacterial Agents

With rising antibiotic resistance, novel scaffolds are urgently needed.[5][7] Quinolines have shown promise as broad-spectrum antibacterial agents.[17][29]

-

Mechanism of Action: While the exact target can vary, some quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This is the same mechanism used by the closely related quinolone class of antibiotics. Other quinolines may act by disrupting the bacterial cell membrane or inhibiting key metabolic enzymes like ATP synthase.[19][29]

Section 4: Preclinical Assessment: The Path from Hit to Lead

Once a promising compound ("hit") is identified, it must undergo rigorous preclinical assessment to evaluate its potential as a drug candidate ("lead"). This workflow involves evaluating its biological activity, selectivity, and drug-like properties.

A generalized workflow for the discovery of novel quinoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel quinoline derivative against a human cancer cell line (e.g., HCT116 colon cancer).

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human HCT116 cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test quinoline derivative, dissolved in DMSO to create a 10 mM stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test quinoline derivative in culture medium (e.g., from 100 µM to 0.1 µM). The final DMSO concentration in all wells should be kept below 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

ADMET Profiling

A compound can have excellent potency but fail as a drug if it has poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[30] Early assessment of these properties is critical.

-

In Silico Prediction: Numerous web-based tools (e.g., SwissADME, admetSAR) can predict ADMET properties based on a compound's structure.[19][31] These tools can estimate properties like oral bioavailability, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity (e.g., mutagenicity via the AMES test).[19][32]

-

In Vitro Assays: Experimental assays are used to validate computational predictions. These include Caco-2 permeability assays (to model intestinal absorption), metabolic stability assays using liver microsomes, and plasma protein binding studies.

| Parameter | Description | Desirable Profile | In Silico Tool |

| Lipophilicity (LogP) | Affects solubility, permeability, and metabolism.[30] | 1 - 3 | SwissADME, pkCSM |

| Aqueous Solubility (LogS) | Crucial for absorption and formulation. | > -4 | SwissADME, admetSAR |

| BBB Permeability | Ability to cross the blood-brain barrier. | Yes/No (target dependent) | admetSAR |

| CYP Inhibition | Inhibition of key metabolic enzymes (e.g., CYP3A4). | No | pkCSM, SwissADME |

| AMES Toxicity | Predicts mutagenic potential. | Non-mutagenic | ProTox-II, admetSAR |

| hERG Inhibition | Potential for cardiotoxicity. | No | pkCSM |

Key ADMET parameters and their importance in drug discovery.

Conclusion and Future Perspectives

The quinoline scaffold remains a remarkably fertile ground for the discovery of novel therapeutics. Its synthetic tractability, coupled with a deep historical and modern understanding of its medicinal chemistry, ensures its continued relevance. The future of quinoline drug discovery will be shaped by several exciting trends. The integration of artificial intelligence and machine learning will further refine QSAR and de novo drug design, allowing for the exploration of vast chemical spaces with greater precision. Furthermore, the application of novel drug delivery systems and the development of quinoline-based bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), will open new avenues for targeting previously "undruggable" proteins. By combining time-tested chemical intuition with these emerging technologies, the scientific community is well-positioned to unlock the next generation of quinoline-based medicines to address pressing global health challenges.

References

- Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.

- Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.

- Unknown. Mechanism of action of quinoline drugs.

-

Wang, L., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [Link]

- Afzal, O., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences.

-

Sun, N., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - NIH. [Link]

-

Ali, M. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

- Mushtaq, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.

- Kumar, R., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.

-

Sharma, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. [Link]

- Kumar, A., et al. (2022). Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives.

- Egan, T. J., et al. (1994). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.

-

Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

-

Radini, I. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI. [Link]

-

Kumar, V., et al. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- Al-Ghorbani, M., et al. (2024).

-

Venäläinen, J. I., et al. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed. [Link]

- Unknown. (2024).

-

Man, R.-J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Bentham Science Publishers. [Link]

-

Venäläinen, J. I., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

- Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

Ali, M., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

-

Man, R.-J., et al. (2021). (PDF) Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. ResearchGate. [Link]

-

Stalińska, J., et al. (2023). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC - NIH. [Link]

-

Kopel, M., et al. (2014). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. PMC. [Link]

-

Khan, I., et al. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis. [Link]

-

Kumar, A., et al. (2022). Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. PubMed. [Link]

-

Kumar, S., & Kumar, D. (2016). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. ProQuest. [Link]

-

Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

- Adias, B. (2024).

- Kumar, A., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research.

-

Cighir, C.-C., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

-

Kumar, U., et al. (2024). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Bentham Science Publishers. [Link]

- Unknown. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

-

Unknown. (2024). Pharmacokinetic and toxicity profiles (ADMET) of quinoline derivatives. ResearchGate. [Link]

-

Unknown. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. [Link]

-

Ullah, A., et al. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]

-

Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Kolb, P., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]

- El-Drwey, M., et al. (2022). Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. Egyptian Journal of Chemistry.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. ijfmr.com [ijfmr.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. iipseries.org [iipseries.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]

- 14. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ijprajournal.com [ijprajournal.com]

- 19. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 20. mdpi.com [mdpi.com]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 25. journals.co.za [journals.co.za]

- 26. benthamdirect.com [benthamdirect.com]

- 27. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]

- 29. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

Technical Review: Bromo-Chloro-Quinolines in Medicinal Chemistry

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for a diverse array of therapeutics ranging from the classical antimalarial chloroquine to modern kinase inhibitors like Omipalisib (GSK2126458) . Within this family, bromo-chloro-quinolines represent a critical subclass where halogenation dictates not only chemical reactivity (for further functionalization) but also pharmacological potency.

The strategic placement of bromine and chlorine atoms modulates the scaffold's lipophilicity (

Structural & Chemical Properties

The Halogen Effect

The introduction of heavy halogens (Br, Cl) onto the quinoline ring alters the electronic landscape significantly.

-

Lipophilicity Modulation: Chlorination at C-7 (as seen in chloroquine) enhances lipophilicity, facilitating passive transport across the parasite's digestive vacuole membrane.

-

Metabolic Blocking: Halogenation at para-positions relative to nitrogen (e.g., C-6 or C-8) often blocks oxidative metabolism, extending the half-life of the drug candidate.

-

Sigma-Hole Interactions: Bromine atoms, being more polarizable than chlorine, are excellent candidates for halogen bonding with backbone carbonyls in protein binding pockets (e.g., kinase domains).

Reactivity Profiles[1][2]

-

3-Bromo vs. 3-Chloro: In palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), 3-bromoquinoline is generally more reactive due to the lower C-Br bond dissociation energy compared to C-Cl.[1] However, recent ligand advancements have made 3-chloroquinolines viable, cost-effective alternatives for industrial scale-up.

Synthetic Methodologies

Classical vs. Modern Approaches

While the Skraup and Friedländer syntheses are historical pillars, they often require harsh conditions incompatible with sensitive halogen substituents. Modern medicinal chemistry prefers the Gould-Jacobs reaction or C-H activation strategies.

-

Gould-Jacobs Reaction: Ideal for synthesizing 4-hydroxyquinolines (which are easily chlorinated to 4-chloro derivatives). It involves the condensation of a halo-aniline with an alkoxymethylene malonate.[2][3]

-

Regioselective C-H Activation: Recent literature (e.g., Chemical Science, 2018) highlights metal-free C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acid, offering a route to "geometrically inaccessible" isomers.

Detailed Protocol: Synthesis of 6-Bromo-4-chloroquinoline

This compound is a high-value intermediate for the synthesis of PI3K inhibitors. The following protocol is adapted from optimized industrial methods (e.g., utilizing Meldrum's acid) to ensure high yield and purity.

Reaction Scheme Overview:

-

Condensation: 4-Bromoaniline + Meldrum's Acid + Triethyl Orthoformate → Enamine intermediate.

-

Cyclization: Thermal cyclization in Dowtherm A (Diphenyl ether) → 6-Bromo-4-hydroxyquinoline.

-

Chlorination: 6-Bromo-4-hydroxyquinoline + POCl

→ 6-Bromo-4-chloroquinoline.

Step-by-Step Experimental Procedure

Phase 1: Formation of the Enamine

-

Reagents: Charge a round-bottom flask with 4-bromoaniline (1.0 eq), triethyl orthoformate (1.2 eq), and Meldrum's acid (1.1 eq) in ethanol.

-

Conditions: Reflux at 80°C for 3 hours.

-

Isolation: Cool the mixture to room temperature. The enamine precipitates as a solid. Filter, wash with cold ethanol, and dry under vacuum.

-

Checkpoint: Expect a white/off-white powder.[3] Yield >90%.

-

Phase 2: Thermal Cyclization (Gould-Jacobs Type)

-

Solvent: Heat Diphenyl ether (Dowtherm A) to 250°C in a reactor fitted with a condenser.

-

Addition: Slowly add the enamine solid portion-wise to the hot solvent. Caution: Rapid CO

evolution occurs. -

Reaction: Maintain 250°C for 15–30 minutes until gas evolution ceases.

-

Work-up: Cool to ~50°C and dilute with hexane or acetone to precipitate the product. Filter the crude 6-bromo-4-hydroxyquinoline.[4]

Phase 3: Chlorination (Deoxychlorination)

-

Reagents: Suspend the 6-bromo-4-hydroxyquinoline (1.0 eq) in POCl

(5–10 eq). -

Catalyst: Add a catalytic amount of DMF (optional, accelerates reaction).

-

Conditions: Reflux at 105°C for 2–4 hours. Monitor by TLC (disappearance of polar starting material).

-

Quenching: Critical Safety Step. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <20°C.

-

Extraction: Neutralize with NH

OH to pH 8–9. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO -

Purification: Recrystallize from heptane/EtOAc if necessary.

Visualization of Workflows

Synthesis Logic Flow

The following diagram illustrates the critical decision points in the synthesis of pharmacologically active halogenated quinolines.

Caption: Figure 1. Convergent synthetic workflow for 6-bromo-4-chloroquinoline and alternative C-H activation route.

Structure-Activity Relationship (SAR) Map

The biological activity of quinolines is strictly position-dependent.

Caption: Figure 2. SAR map highlighting the distinct pharmacological roles of substitution positions C4, C6, and C7.

Pharmacological Landscape

Antimalarial Activity

The 7-chloroquinoline moiety is the pharmacophore responsible for inhibiting the crystallization of toxic heme into hemozoin within the malaria parasite (Plasmodium falciparum).

-

Mechanism: The planar aromatic ring intercalates with heme dimers. The electron-withdrawing 7-Cl group is essential for this

- -

Recent Data: 2-arylvinylquinolines (styrylquinolines) bearing 6-Cl or 6-Br substitutions have shown low nanomolar potency against chloroquine-resistant strains (EC

~4.8 nM).

Anticancer Activity (Kinase Inhibition)

Halogenated quinolines act as ATP-competitive inhibitors in kinases like PI3K and mTOR.

-

Case Study (Omipalisib): The 2,4-difluoro-benzenesulfonamide moiety is linked to a 6-bromo-4-quinoline core. The bromine atom at C-6 fills a hydrophobic pocket in the enzyme, increasing binding affinity and selectivity.

-

Topoisomerase Inhibition: 5,7-dibromo-8-hydroxyquinoline has been reported to inhibit Topoisomerase I, inducing apoptosis in HeLa and HT29 cell lines.

Comparative Activity Data

Table 1: Bioactivity profile of key bromo-chloro-quinoline derivatives.

| Compound Class | Key Substituents | Target / Mechanism | Activity Metric | Reference |

| Aminoquinolines | 7-Chloro, 4-Amino | P. falciparum (Heme detox) | IC | [Chloroquine Standards] |

| Styrylquinolines | 6-Chloro, 2-(4-F-styryl) | P. falciparum (Dd2 resistant) | EC | Li et al. (2014) |

| Imidazo-quinolines | 6-Bromo-4-iodo | PI3K / mTOR (Omipalisib) | K | GSK Patents |

| 8-Hydroxyquinolines | 5,7-Dibromo | Topoisomerase I | IC | Ökten et al. (2021) |

References

-

Synthesis of 6-bromo-4-iodoquinoline (Intermedi

- Source: Atlantis Press / 3rd International Conference on Material, Mechanical and Manufacturing Engineering (IC3ME 2015).

-

URL:[Link]

-

A general method for the metal-free, regioselective, remote C–H halogen

- Source: Chemical Science (RSC), 2018.

-

URL:[Link]

-

Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines

- Source: Journal of Medicinal Chemistry (ACS), 2014.

-

URL:[Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investig

- Source: Polycyclic Arom

-

URL:[Link]

- Preparation method of 6-bromo-4-chloroquinoline (Patent CN106432073B)

Sources

Introduction: The Quinoline Challenge in Drug Discovery

The quinoline scaffold (benzo[b]pyridine) is a privileged structure in medicinal chemistry, serving as the core for antimalarials (Chloroquine), fluoroquinolone antibiotics (Ciprofloxacin), and emerging kinase inhibitors. In drug development, the precise assignment of substituted quinolines is non-negotiable. A misassigned regioisomer (e.g., distinguishing a 2-substituted from a 4-substituted derivative) can invalidate Structure-Activity Relationship (SAR) models and derail patent filings.

While 1H NMR provides rapid feedback, it often fails in substituted quinolines due to signal overlap in the aromatic region (7.0–8.5 ppm). 13C NMR is the "truth serum" for this scaffold. It provides a direct view of the carbon skeleton, unmasked by solvent exchangeable protons or complex splitting patterns.

This guide details the acquisition, processing, and interpretation of 13C NMR data for quinolines, with a focus on distinguishing regioisomers and quantifying quaternary carbons.

The Quinoline System: Electronic Architecture

To interpret the spectrum, one must understand the scaffold's electronic bias. Quinoline consists of a benzene ring fused to a pyridine ring.